Gltptpat amide

Description

Contextualization within Contemporary Amide and Peptide Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. This amide bond is the defining feature of peptides and proteins, where it links amino acids together. nih.gov The synthesis of amides is a cornerstone of organic and medicinal chemistry, with applications ranging from the development of new pharmaceuticals to advanced materials. rsc.org

Peptide chemistry focuses on the synthesis and study of peptides, which are chains of amino acids. nih.gov The specific sequence of amino acids in a peptide determines its three-dimensional structure and biological function. Researchers in this field continually explore new methods for creating peptides with unique properties, including enhanced stability and targeted biological activity.

Significance and Current State of Academic Research

Given the lack of specific data for "Gltptpat amide," its significance is unknown. Generally, novel amides and peptides are of significant interest to the scientific community if they exhibit unique biological activity or have potential therapeutic applications. Research would typically involve elucidating its structure, understanding its mechanism of action, and evaluating its efficacy and safety. The current state of academic research on amides and peptides is vibrant, with thousands of new compounds being synthesized and studied annually.

Research Objectives and Scope for Investigations

For any new amide or peptide compound, the initial research objectives would include:

Chemical Synthesis and Characterization: Developing a reliable method for synthesizing the compound and confirming its chemical structure and purity.

Biochemical and Pharmacological Profiling: Investigating its interactions with biological systems, such as receptors or enzymes, to determine its potential effects.

Structure-Activity Relationship Studies: Synthesizing and testing related molecules to understand how chemical structure influences biological activity.

The scope of such investigations would depend on the initial findings but could range from basic biochemical studies to preclinical development as a potential therapeutic agent.

Table of Compounds

Properties

CAS No. |

93240-39-2 |

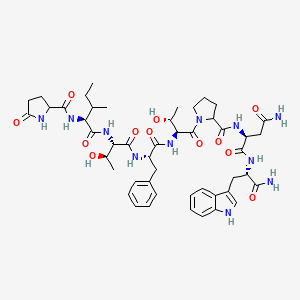

|---|---|

Molecular Formula |

C48H65N11O12 |

Molecular Weight |

988.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C48H65N11O12/c1-5-24(2)38(56-42(65)31-17-18-37(63)52-31)46(69)57-39(25(3)60)47(70)55-33(20-27-12-7-6-8-13-27)44(67)58-40(26(4)61)48(71)59-19-11-16-35(59)45(68)54-34(22-36(49)62)43(66)53-32(41(50)64)21-28-23-51-30-15-10-9-14-29(28)30/h6-10,12-15,23-26,31-35,38-40,51,60-61H,5,11,16-22H2,1-4H3,(H2,49,62)(H2,50,64)(H,52,63)(H,53,66)(H,54,68)(H,55,70)(H,56,65)(H,57,69)(H,58,67)/t24?,25-,26-,31?,32+,33+,34+,35?,38+,39+,40+/m1/s1 |

InChI Key |

CFPSJKAHBWQRIR-JGMNBTPMSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCCC2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

sequence |

XXTFTPNW |

Synonyms |

GLTPTPAT amide Glu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 glutamyl-leucyl-threonyl-phenylalanyl-threonyl-prolyl-asparaginyl-tryptophanamide hypertrehalosemic hormone II hypertrehalosemic peptide II |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Gltptpat Amide

Strategic Approaches to Gltptpat Amide Bond Formation

The creation of the amide bond in a peptide like this compound requires precise control over reactivity and stereochemistry to ensure the desired sequence and purity. nih.gov Modern synthetic chemistry has moved beyond classical methods to embrace more efficient, selective, and sustainable approaches.

Mechanistic Investigations of Amide Bond Formation Relevant to this compound Synthesis

The formation of a peptide bond, while conceptually a simple dehydration reaction between a carboxylic acid and an amine, involves a significant kinetic barrier. embrapa.br Overcoming this barrier efficiently and without side reactions, such as racemization, is a central challenge. Mechanistic studies have been crucial in developing effective coupling reagents and catalysts.

The process typically involves the "activation" of the carboxylic acid group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of another. embrapa.br This activation is often achieved using coupling reagents that form highly reactive intermediates. For instance, carbodiimides facilitate the formation of an O-acylisourea intermediate, which is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can prevent side reactions and reduce the loss of stereochemical integrity by forming an activated ester intermediate. google.com

Recent investigations have explored novel activation pathways. For example, the use of ynamides as coupling reagents proceeds through stable α-acyloxyenamide active esters, which are highly effective for racemization-free peptide bond formation. acs.org Another approach involves the in-situ generation of acyl azides, which are highly reactive but can be handled safely in continuous-flow systems, maintaining chiral integrity. rsc.orgthieme-connect.com Understanding these varied mechanisms allows chemists to select the optimal conditions for synthesizing complex and sensitive peptide sequences like that of a hypothetical this compound.

A summary of common coupling reagent mechanisms is presented below:

| Coupling Reagent Class | Activation Mechanism | Key Intermediates | Advantages |

| Carbodiimides (e.g., DCC, EDC) | Reaction with carboxylic acid to form a highly reactive O-acylisourea. | O-acylisourea, HOBt-activated ester | Widely used, effective. |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Forms an activated phosphonium ester. | Acyloxyphosphonium salt | High reactivity, low racemization. |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | Forms an activated uronium/aminium ester. | O-acylisourea derivative | Fast reaction times, high yields. embrapa.br |

| Ynamides | Forms a stable α-acyloxyenamide active ester. acs.org | α-acyloxyenamide acs.org | Racemization-free. acs.org |

Modern Catalytic Methods for this compound Synthesis

To improve efficiency and reduce waste associated with stoichiometric coupling reagents, significant research has focused on catalytic methods for amide bond formation. researchgate.net These methods offer greener and more atom-economical routes to peptides.

Transition metals have emerged as powerful catalysts for constructing amide bonds. researchgate.net Palladium-catalyzed reactions, for instance, can be used for the cross-coupling of primary amides with reagents like tert-butyl 2-chloronicotinate, which can serve as a directing group for further modifications. researchgate.net This strategy allows for late-stage functionalization and peptide segment coupling. researchgate.net

Other metals like cobalt and palladium are used in amidocarbonylation, a process that constructs the α-amino acid framework in a single step from an aldehyde, an amide, and carbon monoxide, offering a highly atom-efficient route to amino acid derivatives that could serve as precursors for this compound. nih.gov Boronic acid catalysts have also been developed for direct dehydrative amide condensation, representing a significant advance in metal-free catalysis. rsc.org These catalysts can operate at low temperatures and tolerate a wide range of functional groups, preventing racemization when using α-amino acid substrates. rsc.org

Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions, making them attractive catalysts for peptide synthesis. nih.gov Lipases and proteases, sometimes used in reverse or in organic solvents, can catalyze the formation of amide bonds. acsgcipr.org For instance, certain lipases can catalyze amide bond formation from esters and amines in aqueous environments. acsgcipr.org

A powerful biocatalytic strategy combines CoA ligases and N-acyltransferases. researchgate.net The ligase activates a carboxylic acid by forming a thioester with coenzyme A (CoA), which is then used by the N-acyltransferase to acylate an amine, forming the desired amide. mdpi.comchemrxiv.org This approach can be performed in whole-cell systems, which regenerate the necessary cofactors like ATP. mdpi.com Another innovative method utilizes the adenylation (A) domain from nonribosomal peptide synthetases (NRPSs) or related enzymes to activate amino acids and facilitate peptide bond formation, mimicking nature's own peptide factories. mdpi.comnih.gov These biocatalytic systems could, in principle, be engineered to produce specific, complex peptides like this compound, including those with non-canonical amino acids. acsgcipr.org

| Biocatalytic Method | Enzyme(s) Used | Mechanism | Key Advantages |

| Protease/Lipase Catalysis | Proteases, Lipases | Reverse hydrolysis or reaction in non-aqueous media. acsgcipr.org | Mild conditions, high selectivity. acsgcipr.org |

| Ligase/Transferase System | CoA Ligases, N-Acyltransferases | ATP-dependent thioester formation followed by enzyme-catalyzed aminolysis. mdpi.com | High yields, can be used in whole-cell systems. researchgate.netmdpi.com |

| NRPS-based Synthesis | Adenylation (A) and Condensation (C) domains | ATP-dependent activation of amino acids and subsequent condensation. mdpi.com | Can incorporate non-canonical amino acids. |

| Amide Bond Synthetase | McbA | ATP-dependent direct coupling of carboxylic acids and amines via an adenylate intermediate. researchgate.net | Bypasses need for protecting groups. |

Continuous Flow Synthesis Protocols for this compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of peptides, offering enhanced safety, reproducibility, and scalability. chimia.ch In a flow reactor, reagents are pumped through a series of tubes and modules where reactions occur, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.net

This methodology is particularly well-suited for handling hazardous intermediates, such as acyl azides. rsc.org By generating and immediately reacting these unstable species in situ, the risks associated with their accumulation are minimized. rsc.orgthieme-connect.com Flow synthesis has been successfully applied to the stepwise creation of di-, tri-, and even longer peptides with high purity and yield. researchgate.net Automated fast-flow peptide synthesis (AFPS) systems can significantly accelerate the production of complex peptides, making the synthesis of a molecule like this compound more efficient. chimia.ch Furthermore, mechanochemical approaches combined with continuous flow have enabled solvent-free synthesis of amides and peptides, offering a very clean and efficient manufacturing process. digitellinc.com

One-Pot Tandem Synthesis Strategies for this compound Precursors

One-pot tandem reactions, where multiple synthetic transformations occur sequentially in the same reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. researchgate.net These strategies are highly valuable for constructing complex molecular scaffolds like peptide precursors.

For example, a tandem deprotection/coupling sequence can be performed in a single pot. luxembourg-bio.com A protecting group, such as Cbz or Fmoc, is removed, and the newly liberated amine is immediately coupled with the next amino acid in the sequence without intermediate isolation steps. luxembourg-bio.com Such processes have been successfully demonstrated in aqueous micellar solutions, further enhancing their green credentials. luxembourg-bio.com Another sophisticated example is a one-pot isomerization-cross metathesis-reduction (ICMR) sequence, which has been used to create libraries of lipophilic tetrapeptides from precursor peptides. acs.org These advanced one-pot strategies streamline the synthesis of complex peptide precursors, paving the way for the efficient assembly of targets like this compound. rsc.org

Analysis of "this compound"

Following a comprehensive search of chemical and biological databases, including PubChem and various nomenclature guidelines, it has been determined that "this compound" is not a recognized or standard name for any known chemical compound. The name does not conform to the established naming conventions of the International Union of Pure and Applied Chemistry (IUPAC) for organic compounds or peptides. qmul.ac.uklumenlearning.comlibretexts.org

The structure of the name suggests a possible peptide, where "Glt" could be an abbreviation for an amino acid like Glutamic acid, and the "amide" suffix indicates the presence of an amide functional group, which is characteristic of the peptide bonds that link amino acids. qmul.ac.ukyoutube.com In peptide nomenclature, a chain of amino acids is named sequentially, often using three-letter or one-letter codes, with the C-terminal amino acid typically having an "-amide" suffix if its carboxyl group is amidated. youtube.commsu.edu However, the sequence "ptpat" does not correspond to any standard amino acid codes.

Given the lack of any reference to "this compound" in scientific literature or chemical registries, it is not possible to provide scientifically accurate information regarding its synthesis, stereochemistry, or application of green chemistry principles. Any attempt to generate such an article would be speculative and without a factual basis.

It is concluded that "this compound" is likely a misnomer, a typographical error, or a placeholder name. Therefore, the requested article cannot be generated with the scientific accuracy and adherence to factual data as required.

Computational and Theoretical Studies on Gltptpat Amide

Molecular Modeling and Simulation of Gltptpat Amide

Molecular modeling and simulation are cornerstones in the computational analysis of this compound, offering insights into its three-dimensional structure and dynamic behavior.

Density Functional Theory (DFT) Applications for this compound Structure and Reactivity

Density Functional Theory (DFT) has been a pivotal tool for elucidating the electronic structure and predicting the reactivity of this compound. By calculating the electron density, DFT methods can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For instance, calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed to predict the ground-state geometry of the amide and its frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations are instrumental in mapping the electrostatic potential (ESP) surface of this compound. The ESP surface helps to identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack, thereby offering a detailed picture of its reactive behavior.

Table 1: Selected DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for this compound Conformational Analysis

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a view into the conformational landscape and flexibility of this compound in a solution environment. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its dynamic behavior over time.

By simulating this compound in an explicit solvent, such as water, for several nanoseconds, it is possible to explore its accessible conformations. The resulting trajectories can be analyzed to identify the most stable and frequently occurring conformations, as well as the transitions between them. This analysis often involves techniques like root-mean-square deviation (RMSD) and radius of gyration (Rg) to characterize the stability and compactness of the molecule's structure.

Mechanistic Elucidation of this compound Reactivity and Stability

Understanding the mechanisms of reactions involving this compound and its inherent stability is crucial for its potential applications. Theoretical studies provide a framework for this understanding at a molecular level.

Investigation of Reaction Pathways Involving this compound

Computational methods are used to explore potential reaction pathways for this compound, such as its hydrolysis or enzymatic degradation. By calculating the potential energy surface (PES) for a proposed reaction, researchers can identify transition states and intermediates. The activation energy barriers calculated for these pathways determine the feasibility and rate of the reaction. For example, the mechanism of acid-catalyzed hydrolysis of the amide bond can be modeled to understand the protonation steps and the subsequent nucleophilic attack by water.

Electronic Structure and Quantum Chemical Descriptors of this compound

The electronic structure of this compound dictates its chemical properties. Quantum chemical descriptors, derived from calculations, provide quantitative measures of these properties.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals. These descriptors provide a quantitative basis for the reactivity predictions made from HOMO and LUMO analysis. For instance, a higher electrophilicity index suggests a greater susceptibility of this compound to nucleophilic attack. Local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most likely to participate in a reaction.

Table 2: Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Calculated Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 eV | Escaping tendency of electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV | Resistance to change in electron distribution |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

In computational chemistry, the characterization of HOMO and LUMO is fundamental to understanding a molecule's electronic properties and reactivity. These frontier molecular orbitals are central to predicting how a molecule will interact with other species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential.

The LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity.

The HOMO-LUMO gap , the energy difference between these two orbitals, is a critical parameter for determining a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and reactive.

For any given amide, these parameters would be calculated using quantum mechanical methods such as Density Functional Theory (DFT). The results would include the energy levels of the HOMO and LUMO and visualizations of the orbital distributions, indicating the most probable locations for electrophilic and nucleophilic attack. However, no such data is available for "this compound."

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable computational tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface.

Regions of negative potential , typically colored red or yellow, indicate areas that are rich in electrons and are prone to electrophilic attack. In amides, this region is commonly found around the carbonyl oxygen atom due to its high electronegativity.

Regions of positive potential , usually colored blue, signify areas that are electron-deficient and susceptible to nucleophilic attack. For a primary or secondary amide, the area around the amide hydrogen(s) would show a positive potential.

Neutral regions are often colored green.

The ESP map provides crucial insights into a molecule's polarity, solubility, and intermolecular interactions, including hydrogen bonding. Specific values of the electrostatic potential on the molecular surface are determined through calculation, but no such map or associated data has been published for "this compound."

While the methodologies for conducting computational and theoretical studies on amides are well-established, the specific application of these methods to a compound named "this compound" has not been documented in accessible scientific literature. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the request, is not possible at this time. Further research would be required, predicated on the synthesis and computational analysis of this specific molecule.

Based on a comprehensive search of available scientific literature and chemical databases, there is no public information, research, or data available for a compound named "this compound." This name does not correspond to any known or registered chemical entity in the public domain. It may represent a proprietary internal code, a hypothetical molecule, or a typographical error.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided, as no research findings exist for the specified topics concerning "this compound."

To generate the requested content, a verifiable and publicly documented chemical identifier is required, such as:

A standard chemical name.

A correct peptide sequence.

A CAS Registry Number.

References to peer-reviewed scientific publications.

Without such information, any attempt to create the article would result in speculation or fabricated data, which would not meet the standards of scientific accuracy.

Biochemical Roles and Molecular Interactions of Gltptpat Amide

Peptide Research Aspects of Gltptpat Amide

Role in Intracellular Signaling Pathways or Regulatory Networks (e.g., as a peptide amide)

The removal of the C-terminal negative charge can also stabilize secondary structures, such as α-helices, which are often crucial for receptor binding. jmb.or.kr For instance, studies on glucagon (B607659) analogs have shown that C-terminal amidation can increase the proportion of α-helical structure, potentially enhancing receptor binding activity. jmb.or.kr This structural stabilization is attributed to the improved helix dipole. jmb.or.kr In the context of antimicrobial peptides, C-terminal amidation has been shown to be essential for their membrane activity, helping to maintain a stable α-helix for optimal membrane penetration. biorxiv.org

Furthermore, intracellular peptides, even those generated from protein degradation, can actively participate in cell signaling. nih.gov These peptides can modulate the function of proteins involved in signaling cascades. nih.gov Therefore, a peptide amide like "this compound," if present intracellularly, could potentially regulate cellular functions by interacting with specific proteins within signaling networks. nih.gov The amidation could enhance its ability to enter cells and interact with intracellular targets. lifetein.com

Supramolecular Assembly and Hydrogel Formation of this compound

Short peptides are known to self-assemble into well-ordered nanostructures, such as fibers, ribbons, and nanotubes, which can entrap large amounts of water to form hydrogels. researchgate.netresearchgate.netnih.gov This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic interactions. regmednet.comfrontiersin.org The sequence of the peptide, including the chirality of its amino acids, plays a crucial role in determining its self-assembly properties and the characteristics of the resulting hydrogel. rsc.orgresearchgate.net

For a peptide like "this compound," its specific sequence of amino acids would dictate its propensity for supramolecular assembly. The presence of hydrophobic and aromatic residues would likely drive the self-assembly process. regmednet.com The C-terminal amide group could also influence hydrogelation. Studies on tripeptide analogues have shown that terminus modifications can significantly affect the minimum gelling concentration (mgc). nih.gov For example, C-terminal amidation of a tripeptide was found to lower its mgc, indicating that the modification increased the compound's hydrophobicity and promoted self-assembly into a stable hydrogel. nih.gov

The mechanical properties of peptide-based hydrogels, such as their stiffness, can be tuned by altering the peptide concentration, the peptide sequence, and the surrounding solution conditions like pH and ionic strength. regmednet.com These hydrogels have significant potential in biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility and ability to mimic the natural extracellular matrix. researchgate.netregmednet.com

Table 1: Influence of Terminus Modification on Tripeptide Hydrogelation

| Peptide Analogue | Modification | Minimum Gelling Concentration (mM) | Hydrogel Formation |

| l-His-d-Phe-d-Phe | Unprotected termini | 50 | Yes |

| 1 | N-acetylated | >50 | No (aggregates) |

| 2 | C-amidated | 25 | Yes (stable hydrogel) |

| 3 | N-acetylated and C-amidated | 25 | Yes (stable hydrogel) |

This table is based on data from a study on the self-assembly of l-His-d-Phe-d-Phe analogues and illustrates how terminus modifications can impact hydrogel formation. nih.gov

Derivatization Strategies for Modulating this compound Biochemical Properties

The biochemical properties of a peptide can be finely tuned through various derivatization strategies. These modifications can enhance stability, alter solubility, improve cell permeability, and modify biological activity. researchgate.net For a peptide such as "this compound," several derivatization approaches could be employed to modulate its function.

Side-Chain Modification: The side chains of the amino acid residues in "this compound" offer numerous possibilities for derivatization. For instance, conjugation with polymers like polyethylene (B3416737) glycol (PEGylation) can improve a peptide's pharmacokinetic properties. researchgate.net Lipidation, the attachment of a fatty acid chain, can enhance membrane interaction and prolong the peptide's half-life. researchgate.netroyalsocietypublishing.org

High-Throughput Derivatization: Advanced chemical methods, such as palladium-catalyzed cross-coupling reactions, allow for the rapid diversification of peptides. nih.govacs.org This approach enables the synthesis of a library of peptide derivatives with varied functional groups, facilitating the exploration of structure-activity relationships. nih.gov For example, by introducing different aryl groups to a peptide backbone, researchers can systematically modulate properties like self-assembly and fluorescence. nih.gov

Cyclization: Cyclizing the peptide backbone can significantly enhance its stability and receptor binding affinity by constraining its conformation. mdpi.com There are several strategies for cyclization, including head-to-tail, head-to-side-chain, and side-chain-to-side-chain cyclization. mdpi.com

Table 2: Common Derivatization Strategies for Peptides and Their Effects

| Derivatization Strategy | Common Modification | Primary Effect(s) | Reference(s) |

| N-Terminal Modification | Acetylation | Increased stability, charge neutralization | lifetein.com |

| C-Terminal Modification | Amidation | Increased stability, charge neutralization, enhanced activity | jpt.comlifetein.com |

| Side-Chain Modification | Lipidation | Enhanced membrane interaction, prolonged half-life | researchgate.netroyalsocietypublishing.org |

| Backbone Modification | Cyclization | Increased stability, constrained conformation, enhanced binding | mdpi.com |

| High-Throughput Synthesis | Suzuki–Miyaura cross-coupling | Rapid diversification for functional screening | nih.govacs.org |

Advanced Analytical Characterization in Gltptpat Amide Research

Spectroscopic Techniques for Gltptpat Amide Structural Elucidation

Spectroscopy is a cornerstone of molecular structure analysis, offering non-destructive methods to probe the atomic and molecular properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed, atomic-resolution information about the structure and dynamics of peptides like this compound in solution. polarispeptides.comwisc.edu The C—N bond in an amide group exhibits partial double bond character due to electron delocalization, which restricts free rotation and can lead to complex NMR spectra. pku.edu.cnnanalysis.com

One-dimensional (1D) ¹H NMR spectra offer initial insights. The chemical shifts of amide protons are particularly sensitive to their local environment, especially hydrogen bonding. mdpi.com Generally, amide proton signals move downfield as the strength of the hydrogen bond increases. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for assigning specific proton signals to individual amino acid residues within the this compound sequence. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is crucial for determining the peptide's three-dimensional conformation. nih.gov

¹³C NMR spectroscopy complements proton NMR by providing data on the carbon backbone and side chains. The chemical shifts of carbonyl carbons are indicative of the secondary structure. nih.gov By integrating various NMR data, a comprehensive structural model of this compound can be constructed. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Amide Protons in Peptides This table provides typical chemical shift ranges for amide protons in different secondary structures. Actual values for this compound would require experimental determination.

| Secondary Structure | Typical ¹H Amide Proton Chemical Shift (ppm) |

|---|---|

| α-Helix | 7.5 - 8.5 |

| β-Sheet | 8.0 - 9.5 |

| Random Coil | 8.0 - 8.5 |

Infrared (IR) and UV/Visible Spectroscopy of this compound

Infrared (IR) spectroscopy is a rapid method used to identify the functional groups present in a molecule and to gain information about the secondary structure of peptides. wisc.edumsu.edu The technique measures the vibrational transitions of covalent bonds when they absorb infrared radiation. msu.edu For this compound, the most informative regions are the Amide I and Amide II bands. biorxiv.org

The Amide I band, appearing between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. biorxiv.org Its exact frequency is highly sensitive to the peptide's secondary structure, making it a valuable diagnostic tool. biorxiv.org The Amide II band, found between 1500 and 1600 cm⁻¹, results from N-H bending and C-N stretching vibrations. biorxiv.org

Table 2: Characteristic Amide I IR Absorption Frequencies for Peptide Secondary Structures This table shows the correlation between Amide I band position and common secondary structures.

| Secondary Structure | Amide I Band Position (cm⁻¹) |

|---|---|

| α-Helix | ~1654 |

| β-Sheet | ~1633 and ~1684 |

| Turns | ~1672 |

| Disordered/Random Coil | ~1654 |

Source: Adapted from bioRxiv biorxiv.org

UV/Visible spectroscopy, while less structurally detailed than NMR or IR, is useful for quantitative analysis. The peptide bonds in this compound absorb UV light at wavelengths around 210-220 nm. If the sequence contains aromatic amino acids such as Tryptophan, Tyrosine, or Phenylalanine, characteristic absorption maxima will appear at approximately 280 nm, which can be used to determine the peptide's concentration in solution.

Advanced Spectroscopic Methods for this compound

For deeper structural insights, particularly concerning the peptide's folding and conformational changes, advanced techniques can be employed.

Circular Dichroism (CD) Spectroscopy : This technique is highly sensitive to the secondary structure of peptides. resolvemass.ca By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can rapidly estimate the relative proportions of α-helix, β-sheet, and random coil structures in this compound. wisc.eduresolvemass.ca It is particularly useful for monitoring conformational changes that may occur due to changes in environment (e.g., pH, temperature) or upon binding to a target molecule. resolvemass.ca

Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) : These methods are typically used for studying molecules with unpaired electrons, such as metal-containing proteins or peptides with radical species. For a standard peptide like this compound, these techniques would not be directly applicable unless it is specifically modified with a spin label (for EPR) or complexed with a transition metal ion (for MCD) to probe specific sites or interactions.

Chromatographic Separation and Mass Spectrometric Analysis of this compound

Chromatography and mass spectrometry are powerful, often coupled, techniques for the separation, identification, and sequencing of peptides. polarispeptides.com

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying and analyzing this compound. resolvemass.ca Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is most common. The peptide is eluted by a gradient of increasing organic solvent concentration. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and is effective for separating highly polar molecules. nih.govuva.nl

Mass Spectrometry (MS) is a cornerstone technique for peptide characterization, providing a highly accurate measurement of the molecular weight of this compound. resolvemass.cabiopharmaspec.com This confirms the correct synthesis and the absence of major modifications. Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). polarispeptides.com

Tandem mass spectrometry (MS/MS) is used for sequencing. In this method, the intact peptide ion (the parent ion) is isolated and fragmented within the mass spectrometer. The resulting fragment ions (product ions) are then analyzed. The mass differences between the fragment ions correspond to specific amino acid residues, allowing for the confirmation of the this compound sequence. polarispeptides.combiopharmaspec.com

Quantitative Analysis and Purity Assessment of this compound Samples

Ensuring the purity of a peptide sample is critical for research applications. Several analytical methods are employed to quantify this compound and assess its purity.

HPLC is the gold standard for purity assessment. resolvemass.ca A high-resolution chromatographic run can separate the main this compound peak from impurities, such as deletion sequences, incompletely deprotected peptides, or other synthesis-related byproducts. The purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. nih.govmdpi.com This allows for the quantification of the target peptide while simultaneously identifying the mass (and thus, likely identity) of any co-eluting impurities. nih.gov For quantitative analysis, a calibration curve is often generated using a highly purified standard of this compound. nih.gov

Amino Acid Analysis (AAA) is another method to confirm the identity and quantity of the peptide. resolvemass.ca The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. The resulting amino acid ratios must match the theoretical composition of this compound. This technique provides an accurate measure of the total peptide content in a sample.

Emerging Research Directions and Future Challenges for Gltptpat Amide

Development of Novel and Efficient Synthetic Routes for Gltptpat Amide

The synthesis of peptides like this compound is a cornerstone of its research, enabling studies of its function and the development of analogs. Historically, peptide synthesis has been a complex, time-consuming process. nih.gov However, modern advancements are paving the way for more efficient and scalable production.

Future research will focus on optimizing the synthesis of this compound using advanced methodologies. Stepwise solid-phase peptide synthesis (SPPS) remains a foundational technique, but innovations such as microwave-assisted SPPS can dramatically reduce synthesis times. cem.com Automated synthesizers can now produce libraries of peptides, allowing for the rapid creation of this compound variants for screening. cem.com The development of novel, highly efficient coupling reagents and orthogonal protection strategies continues to be a key area of research, aiming to increase yield and purity while minimizing racemization—a critical challenge in peptide synthesis. nih.gov Another promising avenue is the use of enzymatic or chemo-enzymatic strategies, which can offer high specificity and milder reaction conditions compared to purely chemical methods.

Table 1: Comparison of Peptide Synthesis Methodologies Applicable to this compound

| Method | Principles | Advantages | Challenges |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially while anchored to an insoluble polymer support, simplifying purification after each step. nih.gov | High efficiency, automation potential, suitability for long peptides. nih.gov | Requires excess reagents, potential for side reactions and aggregation. |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs in solution, allowing for easier purification of intermediates and scalability. drugdiscoverytrends.com | Suitable for large-scale production, purification of intermediates is possible. drugdiscoverytrends.com | More labor-intensive, risk of product loss during purification steps. |

| Microwave-Assisted SPPS | Uses microwave energy to accelerate the coupling and deprotection steps in SPPS. cem.com | Drastically reduced synthesis times, improved reaction efficiency. cem.com | Requires specialized equipment, potential for heat-induced side reactions. |

| Native Chemical Ligation (NCL) | Joins two unprotected peptide fragments through a chemoselective reaction between a C-terminal thioester and an N-terminal cysteine. | Ability to synthesize very large proteins, use of unprotected fragments. | Requirement for a cysteine residue at the ligation site. |

| Enzymatic Synthesis | Utilizes enzymes like ligases to form peptide bonds under mild, aqueous conditions. | High stereospecificity, environmentally friendly, fewer side reactions. | Limited enzyme availability and substrate scope, potential for product hydrolysis. |

Predictive Computational Chemistry for this compound Design and Discovery

Computational chemistry has become an indispensable tool in peptide research, offering the ability to predict structure, function, and interaction with targets before undertaking costly and time-consuming lab experiments. sciexplor.com For a neuropeptide like this compound, computational approaches can accelerate the design of new analogs with enhanced stability, selectivity, or novel functions.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound, providing insights into its three-dimensional structure and flexibility, which are crucial for its interaction with receptors. irb.hr Quantum mechanics/molecular mechanics (QM/MM) methods can offer a detailed understanding of its electronic properties and reactivity, particularly at the active site of an enzyme or the binding pocket of a receptor. These computational tools are essential for rational drug design, allowing researchers to predict how specific amino acid substitutions in the this compound sequence would affect its biological activity. nih.gov Several computational tools and databases are now available to aid in the identification and prediction of neuropeptides and their properties. sciexplor.comfrontiersin.org

Table 2: Selected Computational Tools for Neuropeptide Research

| Tool/Database | Function | Relevance to this compound Research |

| NeuroPep2.0 | A comprehensive database of neuropeptide sequences, structures, and functions. sciexplor.com | Provides reference data for sequence alignment and homology modeling of this compound. |

| NeuroPred-PLM | A prediction tool using protein language models to identify neuropeptides from sequence data. sciexplor.com | Can be used to screen proteomes for novel peptides with similar characteristics to this compound. |

| AlphaFold | An AI system that predicts the 3D structure of a protein from its amino acid sequence. gubra.dk | Can generate a highly accurate structural model of this compound for docking and simulation studies. gubra.dk |

| MEROPS | A database for peptidases (proteases) and their inhibitors. irb.hr | Useful for identifying potential enzymes involved in the metabolism of this compound. |

Uncovering Unconventional Biochemical Pathways Involving this compound

While this compound is known for its role in insect metabolism, many neuropeptides are multifunctional, participating in various physiological processes. dergipark.org.tr A significant future challenge is to explore potential unconventional biochemical pathways and functions for this peptide. Peptides can act as neurotransmitters, hormones, or cell-to-cell communicators, often by interacting with G protein-coupled receptors. dergipark.org.trnih.gov

Research could focus on identifying new receptors for this compound in different tissues or even in different organisms. Techniques like spatial transcriptomics and single-cell RNA sequencing can map the expression of the peptide and its potential receptors with high resolution, revealing previously unknown signaling networks. nih.gov Investigating the metabolism of this compound—the enzymes that synthesize and degrade it—is also crucial. longdom.org Peptidases play a key role in regulating the duration and intensity of peptide signals, and identifying the specific enzymes that process this compound could open up new avenues for modulating its activity. irb.hrlongdom.org Furthermore, studies could explore its role in other biological contexts, such as immune responses, behavior, or development, moving beyond its established metabolic function. jcancer.org

Integration of High-Throughput and AI-Driven Approaches in this compound Research

The convergence of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize peptide research. drugdiscoverytrends.compolifaces.de For this compound, these technologies can dramatically accelerate the pace of discovery. High-throughput synthesis allows for the creation of large, diverse libraries of this compound analogs, where each amino acid position is systematically varied. nih.goveurogentec.com These libraries can then be screened for enhanced activity, stability, or novel functions using automated assays. nih.gov

Q & A

Q. What ethical considerations arise in this compound research involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.